molecular formula C11H12N2O B8705656 (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile

Cat. No.: B8705656
M. Wt: 188.23 g/mol
InChI Key: KDVPKCGRSDZCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile is an organic compound characterized by the presence of an amino group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

  • (Z)-3-amino-3-(4-hydroxyphenyl)-2-methylprop-2-enenitrile
  • (Z)-3-amino-3-(4-chlorophenyl)-2-methylprop-2-enenitrile
  • (Z)-3-amino-3-(4-nitrophenyl)-2-methylprop-2-enenitrile

Uniqueness: The presence of the methoxy group in (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile

InChI

InChI=1S/C11H12N2O/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6H,13H2,1-2H3

InChI Key

KDVPKCGRSDZCKH-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4-methoxybenzonitrile (50.0 g, 376 mmol), potassium t-butoxide (84.2 g, 752 mmol), propionitrile (62.0 g, 1.130 mmol) and toluene (1,880 mL); and stir for 72 h. Dilute with satd NaHCO3 and extract with EtOAc. Evaporate the organic solution and crystallize from hexane/EtOAc to afford 3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile. Yield: 35.1%. ES-MS: m/e 189.2 (m+1).
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